molecular formula C7H4ClFO B1630973 4-Chloro-2-fluorobenzaldehyde CAS No. 61072-56-8

4-Chloro-2-fluorobenzaldehyde

Cat. No. B1630973
CAS RN: 61072-56-8
M. Wt: 158.56 g/mol
InChI Key: UVGYSEIWAOOIJR-UHFFFAOYSA-N
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Patent
US05227531

Procedure details

158.5 g (1 mol) of a mixture of 56% of 4-chloro-2-fluoro-benzaldehyde and 44% of 2-chloro-4-fluorobenzaldehyde were heated together with 700 g of sulfolane and 75 g (1.29 mol) of potassium fluoride at 215° C. for 10 h. The working up was carried out as in Example 1. 99.5 g of 2,4-difluorobenzaldehyde equivalent to 70% of the feed-stock was obtained.
[Compound]
Name
mixture
Quantity
158.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:10])[CH:3]=1.ClC1C=C([F:20])C=CC=1C=O.S1(CCCC1)(=O)=O.[F-].[K+]>>[F:10][C:4]1[CH:3]=[C:2]([F:20])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7] |f:3.4|

Inputs

Step One
Name
mixture
Quantity
158.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)F
Name
Quantity
700 g
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
75 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 99.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.